4-[Methoxy(diphenyl)methyl]phenol
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Overview
Description
4-[Methoxy(diphenyl)methyl]phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methoxy(diphenyl)methyl]phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of an aryl halide with a nucleophile under specific conditions. For example, the reaction of 4-chloro-1-methylbenzene with hydroxide ion can produce 4-methylbenzenols . Another method involves the bromination of 4-hydroxyacetophenone followed by methoxide-bromide exchange and reduction to produce the desired phenol .
Industrial Production Methods
Industrial production of phenols often involves large-scale chemical processes that ensure high yield and purity. The specific methods for producing this compound on an industrial scale may vary, but they generally follow similar principles as laboratory synthesis, with optimizations for efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[Methoxy(diphenyl)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using hydrogen in the presence of a hydrogenation catalyst.
Substitution: Nucleophilic aromatic substitution reactions are common, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: H₂O₂ and diselenide catalysts.
Reduction: Hydrogen gas and hydrogenation catalysts.
Substitution: Strong bases like sodium hydroxide (NaOH) and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce benzoquinone derivatives, while substitution reactions can yield various substituted phenols .
Scientific Research Applications
4-[Methoxy(diphenyl)methyl]phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[Methoxy(diphenyl)methyl]phenol involves several steps:
Radical Scavenging: The compound can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: It inhibits enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Gene Regulation: It affects the expression of genes involved in lipid metabolism, potentially reducing obesity.
Comparison with Similar Compounds
4-[Methoxy(diphenyl)methyl]phenol can be compared with other phenolic compounds such as:
4-Methoxyphenol:
4-Hydroxyacetophenone: Used in the synthesis of various organic compounds.
4-Hexylresorcinol: A safer phenolic antiseptic.
These compounds share similar chemical structures but differ in their specific applications and properties, highlighting the uniqueness of this compound in its diverse applications and mechanisms of action.
Properties
CAS No. |
62345-20-4 |
---|---|
Molecular Formula |
C20H18O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-[methoxy(diphenyl)methyl]phenol |
InChI |
InChI=1S/C20H18O2/c1-22-20(16-8-4-2-5-9-16,17-10-6-3-7-11-17)18-12-14-19(21)15-13-18/h2-15,21H,1H3 |
InChI Key |
FAYNYSLTJFPBAD-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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